3'-Methoxyrocaglamide

Descripción general

Descripción

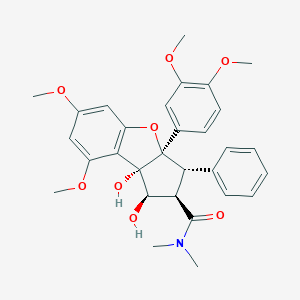

3’-Methoxyrocaglamide is a natural product that belongs to the secondary metabolites of the Meliaceae family. It is isolated from the herbs of Aglaia odorata Lour. This compound is known for its insecticidal activity and has a molecular formula of C30H33NO8 with a molecular weight of 535.6 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyrocaglamide involves multiple steps, starting from the extraction of the compound from Aglaia odorata Lour. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of 3’-Methoxyrocaglamide follows similar extraction and purification methods but on a larger scale. The process involves:

Large-scale extraction: Using industrial-grade solvents.

Purification: Employing industrial HPLC systems to ensure high purity (>95%) of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3’-Methoxyrocaglamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of 3’-Methoxyrocaglamide with modified functional groups, which can exhibit different biological activities.

Aplicaciones Científicas De Investigación

3'-Methoxyrocaglamide (3'-MRC) is a compound derived from the plant Rocaglamide, known for its diverse pharmacological properties. This article explores the scientific research applications of 3'-MRC, highlighting its potential in various fields such as oncology, neuroprotection, and as a tool in molecular biology.

Anticancer Properties

Research indicates that 3'-MRC exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated that:

- Mechanism of Action : 3'-MRC inhibits eIF4A, leading to decreased translation of oncogenes and promoting apoptosis in cancer cells. This was observed in various cancer models, including breast and prostate cancer .

- Synergistic Effects : When combined with other chemotherapeutic agents, 3'-MRC enhances the efficacy of treatment regimens, suggesting its potential as an adjuvant therapy .

Neuroprotective Effects

3'-MRC has also been investigated for its neuroprotective properties:

- Mechanism : It protects neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

- Research Findings : In vitro studies have shown that 3'-MRC can improve cell viability and reduce markers of neuroinflammation .

Molecular Biology Research

In molecular biology, 3'-MRC serves as a valuable tool for studying translation mechanisms:

- Translation Inhibition : By inhibiting eIF4A, researchers can explore the roles of specific proteins in cellular processes and disease states.

- Modeling Disease : The compound is used to create models that mimic disease conditions by modulating protein synthesis pathways .

Data Table: Summary of Research Findings on this compound

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers treated breast cancer cell lines with varying concentrations of 3'-MRC. The results indicated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis compared to control groups. This study provides compelling evidence for the potential use of 3'-MRC in clinical oncology settings .

Case Study 2: Neuroprotection

A recent investigation focused on the effects of 3'-MRC on neuronal cells exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease. The study found that pre-treatment with 3'-MRC significantly reduced cell death and inflammation markers, suggesting its therapeutic potential in neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 3’-Methoxyrocaglamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Inhibiting insect growth: It disrupts the normal development of insects, leading to their death.

Modulating cellular pathways: The compound affects various cellular pathways, which can result in its insecticidal activity.

Comparación Con Compuestos Similares

3’-Methoxyrocaglamide is unique due to its specific structure and biological activity. Similar compounds include:

- C-3’-Hydroxyrocaglamide

- C-1-O-acetyl-3’-hydroxyrocaglamide

- Rocaglamide-A

These compounds share similar structural features but differ in their functional groups and biological activities .

Actividad Biológica

3'-Methoxyrocaglamide is a derivative of rocaglamide, a natural product known for its potent biological activities, particularly in the context of cancer therapeutics. Rocaglamide and its derivatives, including this compound, have been studied for their ability to inhibit various cellular processes, including protein synthesis and cell proliferation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of eukaryotic translation initiation. It binds to the eIF4A protein, a key factor in the initiation of mRNA translation, thereby disrupting protein synthesis in cancer cells. This mechanism has been shown to lead to apoptosis in various cancer cell lines.

Key Mechanisms:

- Inhibition of eIF4A : By binding to eIF4A, this compound prevents the assembly of the translation initiation complex.

- Induction of Apoptosis : The compound promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, further contributing to its anticancer effects.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table presenting its effects on different cancer cell lines.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- HeLa Cell Study : In a study investigating the effects on HeLa cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The study reported an IC50 value of 0.5 µM, indicating potent activity against cervical cancer cells .

- MCF-7 Cell Line Analysis : Another study focused on MCF-7 breast cancer cells demonstrated that this compound not only inhibited cell growth but also induced significant apoptosis through mitochondrial pathways. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

- A549 Lung Cancer Model : In A549 lung cancer cells, treatment led to G2/M phase arrest and increased levels of p21 and p53 proteins, suggesting that this compound may activate stress response pathways that contribute to its anticancer effects .

Research Findings

Recent research has explored the structure-activity relationship (SAR) of rocaglamides, including this compound. Modifications to the core structure have been associated with enhanced potency and selectivity against cancer cells.

Notable Findings:

- Structural Modifications : The introduction of methoxy groups at specific positions has been correlated with increased bioactivity against certain cancer types.

- Combination Therapies : Studies are ongoing to evaluate the efficacy of combining this compound with other chemotherapeutic agents to enhance overall therapeutic outcomes.

Propiedades

IUPAC Name |

(1R,2R,3S,3aR,8bS)-3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO8/c1-31(2)28(33)24-25(17-10-8-7-9-11-17)30(18-12-13-20(36-4)21(14-18)37-5)29(34,27(24)32)26-22(38-6)15-19(35-3)16-23(26)39-30/h7-16,24-25,27,32,34H,1-6H3/t24-,25-,27-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYJJPBOOAAPMV-KKPOPCGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019943 | |

| Record name | 3'-Methoxyrocaglamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189322-69-8 | |

| Record name | 3'-Methoxyrocaglamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.